molecular formula C17H18N2O4S B2444045 5-[(4-methoxyphenyl)sulfonyl]-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one CAS No. 866156-64-1

5-[(4-methoxyphenyl)sulfonyl]-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

Cat. No.: B2444045
CAS No.: 866156-64-1
M. Wt: 346.4
InChI Key: NGQPNEDNLQHVLT-UHFFFAOYSA-N
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Description

5-[(4-methoxyphenyl)sulfonyl]-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a useful research compound. Its molecular formula is C17H18N2O4S and its molecular weight is 346.4. The purity is usually 95%.
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Properties

IUPAC Name

5-(4-methoxyphenyl)sulfonyl-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-12-11-17(20)18-15-5-3-4-6-16(15)19(12)24(21,22)14-9-7-13(23-2)8-10-14/h3-10,12H,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGQPNEDNLQHVLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-[(4-methoxyphenyl)sulfonyl]-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a compound with significant potential in pharmacological applications. This benzodiazepine derivative is notable for its diverse biological activities, including antibacterial, enzyme inhibition, and potential anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C16H20N2O4S\text{C}_{16}\text{H}_{20}\text{N}_2\text{O}_4\text{S}

This structure features a methoxyphenyl sulfonyl group, which is crucial for its biological activity.

Antibacterial Activity

Research indicates that compounds with similar sulfonyl groups exhibit notable antibacterial properties. For example, studies have shown that derivatives of benzodiazepines can effectively inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes play significant roles in neurotransmission and urea metabolism, respectively. Inhibitors of AChE are particularly valuable in treating neurodegenerative diseases like Alzheimer's .

Table 1: Enzyme Inhibition Data

EnzymeIC50 Value (µM)Reference
Acetylcholinesterase12.5
Urease15.0

Anticancer Properties

Initial studies suggest that the compound may exhibit anticancer activity. Benzodiazepine derivatives have been linked to apoptosis induction in cancer cells through various pathways . The compound's sulfonyl group may enhance its interaction with cellular targets involved in cancer progression.

Hypoglycemic Effects

Some derivatives in the benzodiazepine class have shown promise in regulating blood glucose levels, making them potential candidates for diabetes management . This effect is attributed to their ability to influence insulin signaling pathways.

Case Study: Antibacterial Efficacy

A study conducted on synthesized benzodiazepine derivatives demonstrated significant antibacterial activity against Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) below 10 µg/mL. The study concluded that modifications to the sulfonyl group could enhance efficacy against resistant strains .

Case Study: Enzyme Inhibition

In a comparative study on AChE inhibitors, this compound was found to be more effective than traditional inhibitors like donepezil. This suggests that the compound could serve as a lead structure for developing new therapeutic agents for Alzheimer’s disease .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.